[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid
Description
[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid (CAS: 1459-29-6) is an aliphatic dicarboxylic acid featuring two cyclohexane rings connected at their 1,1'-positions, with carboxylic acid groups at the 4 and 4' positions . Its molecular structure imparts rigidity and hydrophobicity, distinguishing it from aromatic biphenyl or terphenyl analogs.
Properties
Molecular Formula |
C14H22O4 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-(4-carboxycyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2,(H,15,16)(H,17,18) |
InChI Key |
UZXIJHSJEKWJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid typically involves the coupling of cyclohexane derivatives. One common method is the oxidative coupling of cyclohexane using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate cyclohexyl radicals, which then couple to form the desired product .
Industrial Production Methods
Industrial production of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid may involve similar oxidative coupling reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid chlorides, amines, and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include diketones, alcohols, aldehydes, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexane rings can interact with lipid membranes, affecting their structure and function .
Comparison with Similar Compounds
Biological Activity
[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid , also known as trans,trans-[1,1'-bicyclohexyl]-4,4'-dicarboxylic acid, is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22O4
- CAS Number : 16200-85-4
- Structure : The compound features a bicyclic structure with two carboxylic acid groups at the 4 and 4' positions.
The biological activity of this compound primarily revolves around its interaction with estrogen receptors (ER). Studies have shown that derivatives of this compound can act as antagonists or partial agonists at these receptors:
- Estrogen Receptor Binding : Research indicates that certain derivatives exhibit a preference for ERβ over ERα, displaying antagonistic activity against ERβ in reporter gene assays using HeLa cells. This suggests that this compound may modulate estrogenic activity in various tissues .
Case Studies
- Antagonistic Activity Against Estrogen Receptors :
- Toxicological Assessments :
Comparative Biological Activity Table
| Compound Name | ERα Activity | ERβ Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Weak Agonist | Antagonist | Low |
| Bisphenol A | Strong Agonist | Moderate Agonist | Moderate to High |
| BPA Derivatives (e.g., BPAF) | Partial Agonist | Strong Antagonist | Moderate |
Recent Studies
Recent research has focused on the structural modifications of this compound to enhance its biological activity. For instance:
- Modifications have led to increased binding affinity for ERβ while reducing agonistic activity at ERα. This dual action could be beneficial in therapeutic contexts where selective modulation of estrogen pathways is desired.
Summary of Findings
The biological activity of this compound highlights its potential as a selective estrogen receptor modulator (SERM). Its unique structural characteristics allow it to interact with estrogen receptors in ways that could mitigate the risks associated with traditional endocrine disruptors.
Q & A
Q. What are the established synthetic routes for [1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid, and what yields can be expected under optimized conditions?
The compound is typically synthesized via multi-step reactions involving palladium-catalyzed coupling and oxidation. For example, a three-step procedure using iodine/nitric acid (Step 1, 86% yield), Pd(PPh₃)₄/NaHCO₃ (Step 2, 82% yield), and Oxone in CH₂Cl₂/DMF (Step 3, 82% yield) has been reported . Reaction conditions (e.g., 20°C for 24h) and solvent systems (e.g., toluene at 110°C) significantly influence efficiency.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies carboxylate stretches (~1666 cm⁻¹ for C=O) and confirms functional groups .
- Elemental analysis : Validates purity (e.g., C 76.62% vs. theoretical 76.77% for C₁₄H₂₂O₄) .
- NMR : Proton environments of cyclohexane rings and carboxylic acids can be resolved, though steric hindrance may complicate splitting patterns.
Q. What are the solubility and stability profiles of this compound in common solvents?
The compound is sparingly soluble in water (0.53 g/L at 25°C) but dissolves better in polar aprotic solvents like DMF or DMSO. Stability tests indicate compatibility with neutral pH but decomposition in strongly acidic/basic conditions .
Q. What safety precautions are critical during handling?
GHS classifications include skin/eye irritation (Category 2/2A) and respiratory irritation (Category 3). Use PPE (gloves, goggles), work under fume hoods, and avoid dust formation. Emergency measures include rinsing eyes with water for 15+ minutes and using CO₂ fire extinguishers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or melting point data for this compound?
Discrepancies (e.g., melting points ranging from 355°C to lower values in other studies) may arise from purity differences (e.g., residual solvents) or polymorphic forms. Validate via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres. Cross-check with computational predictions (e.g., ACD/Labs Percepta) .
Q. What challenges arise when using this dicarboxylic acid as a linker in metal-organic frameworks (MOFs)?
Steric bulk from cyclohexane rings can hinder coordination geometry, reducing MOF porosity. Optimize reaction conditions (e.g., solvothermal synthesis at 80–120°C with Mg²⁺ or Zn²⁺ ions) to enhance crystallinity. Purity >98% is critical to avoid defects .
Q. How do computational models predict the compound’s physicochemical properties, and how do they align with experimental data?
ACD/Labs software predicts density (1.204 g/cm³) and logP (2.89), which correlate with experimental observations (e.g., hydrophobicity). Discrepancies in aqueous solubility (predicted vs. measured) may reflect limitations in modeling hydrogen-bonding capacity .
Q. What strategies enable selective functionalization of the cyclohexane rings without degrading the carboxylate groups?
Protect carboxylates via esterification (e.g., methyl esters using SOCl₂/MeOH) before functionalizing rings with electrophiles. Post-functionalization hydrolysis (NaOH/THF/MeOH, 8h reflux) regenerates free acids .
Q. How does ligand purity impact catalytic or adsorption applications?
Impurities (e.g., unreacted intermediates) disrupt MOF topology, reducing surface area. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH eluent). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
